Enantiomeric Purity Drives DPP‑4 Inhibitor Potency: A 37 nM IC50 for the (R)‑Configured Derivative
A DPP‑4 inhibitor incorporating the (R)-3-amino-4-(2-fluorophenyl)butanoyl moiety exhibits an IC50 of 37 nM against human DPP‑4 [1]. In contrast, the (S)-enantiomer of the parent β‑amino acid (CAS 246876‑92‑6) is noted to have 'different biological activities,' underscoring the critical role of stereochemistry .
| Evidence Dimension | DPP‑4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 37 nM (for a derivative containing the (R)-β‑amino acid core) |
| Comparator Or Baseline | (S)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride (CAS 246876‑92‑6); activity not quantified in same assay but qualitatively distinct |
| Quantified Difference | >37 nM vs. distinct pharmacological profile (qualitative) |
| Conditions | Human DPP‑4, pH 7.5, 2°C, fluorescent product (AMC) monitoring, excitation 360 nm |
Why This Matters
Procurement of the incorrect enantiomer yields a building block that cannot reproduce the 37 nM DPP‑4 inhibitory activity, jeopardizing lead optimization programs.
- [1] BindingDB. BDBM15563: 2-[4-({[(4R)-3-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]-1,3-thiazolidin-4-yl]formamido}methyl)phenyl]acetic acid. IC50 = 37 nM (human DPP‑4). View Source
